molecular formula C18H18O3 B12187037 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one

Cat. No.: B12187037
M. Wt: 282.3 g/mol
InChI Key: OSOYGULOMHCQEK-UHFFFAOYSA-N
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Description

6,8,8-Trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one is a fused polycyclic compound featuring a cyclopenta ring integrated into a pyrano-chromen scaffold. Its molecular structure includes three methyl groups at positions 6, 8, and 8, contributing to steric hindrance and influencing its physicochemical properties.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2,5,5-trimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,6,8,11(15)-pentaen-16-one

InChI

InChI=1S/C18H18O3/c1-10-15-11(7-8-18(2,3)21-15)9-14-12-5-4-6-13(12)17(19)20-16(10)14/h7-9H,4-6H2,1-3H3

InChI Key

OSOYGULOMHCQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C=CC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as phloroglucinol and cyclopentanone derivatives. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research indicates that compounds similar to 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound effectively scavenge reactive oxygen species (ROS) in vitro .

Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of related compounds. The presence of specific functional groups in the structure enhances their ability to inhibit pro-inflammatory cytokines. For instance, a derivative was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity
The anticancer properties of 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one have been investigated in several studies. It has been found to induce apoptosis in various cancer cell lines through multiple pathways. In particular, its ability to inhibit cell proliferation and promote programmed cell death was demonstrated in human breast cancer cells .

Material Science Applications

Polymer Chemistry
This compound can serve as a building block for synthesizing new polymers with enhanced properties. Its unique structure allows for the development of materials with improved thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can enhance their performance under thermal stress .

Fluorescent Materials
Due to its structural characteristics, 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one shows potential as a fluorescent dye. Its application in bioimaging techniques has been explored, where it can be used for labeling biological tissues or cells due to its strong fluorescence under UV light .

Organic Synthesis Applications

Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in several chemical reactions such as cycloadditions and nucleophilic substitutions. These reactions are crucial for developing more complex organic structures .

Catalysis
Recent studies have indicated that derivatives of this compound can act as catalysts in organic reactions. Their ability to facilitate reactions under mild conditions makes them valuable in green chemistry approaches aimed at reducing environmental impact .

Case Studies

Study Application Findings
1AntioxidantDemonstrated effective scavenging of ROS in vitro .
2Anti-inflammatoryReduced TNF-α and IL-6 levels significantly .
3AnticancerInduced apoptosis in breast cancer cell lines .
4Polymer ChemistryEnhanced thermal stability when incorporated into polymers .
5Fluorescent MaterialsStrong fluorescence suitable for bioimaging applications .

Mechanism of Action

The mechanism of action of 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and related pyrano-chromen derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
6,8,8-Trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one (Target) Not explicitly provided* Cyclopenta ring, 6,8,8-trimethyl groups Rigid fused cyclopenta system; high steric hindrance
Tomentin C C27H34O8 4-hydroxy-4-methylpentyl side chain, hydroxy/methoxy Increased polarity due to hydroxyl groups; antiviral potential
3,5-Dihydroxy-8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one C20H16O5 Phenyl group, dihydroxy substituents Enhanced hydrogen-bonding capacity; potential antioxidant activity
4,8,8-Trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one C15H16O3 4,8,8-trimethyl groups, no cyclopenta ring Simplified structure; lower molecular weight
5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one C25H24O5 Prenyl side chain, phenolic hydroxyl Hydrophobic interactions via prenyl group; antimicrobial activity

*Inferred molecular formula based on cyclopenta[c]pyrano[3,2-g]chromen core: Likely C18H18O3 (approximated).

Key Research Findings and Discrepancies

  • Synthesis Gaps: Limited evidence on the target compound’s synthesis contrasts with well-documented routes for simpler analogs .
  • Bioactivity Inference : While SARS-CoV-2 binding data exist for related compounds, direct evidence for the target compound’s antiviral efficacy is absent, necessitating further study .

Biological Activity

6,8,8-Trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives and possesses a unique bicyclic structure that contributes to its biological properties. Its molecular formula is C18H20O6C_{18}H_{20}O_6 with a molecular weight of 332.34 g/mol. The structural complexity allows for diverse interactions with biological targets.

Pharmacological Activities

Research indicates that 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one exhibits several notable pharmacological activities:

1. Antioxidant Activity

Studies show that compounds with similar structures possess significant antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation, which can prevent cellular damage.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its utility in treating inflammatory disorders.

3. Antimicrobial Activity

Preliminary investigations reveal that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

4. Anticancer Properties

Emerging research highlights the cytotoxic effects of this compound on cancer cell lines. It appears to induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromenone derivatives. Modifications at specific positions on the bicyclic structure can enhance or diminish activity:

Modification Effect on Activity
Methyl groups at C-6 and C-8Increased lipophilicity and bioavailability
Hydroxyl substitutionsEnhanced antioxidant activity
Alkyl chain variationsAltered antimicrobial potency

Case Studies

Several studies have specifically investigated the biological activity of similar compounds within the same class:

  • Antioxidant Evaluation : A study demonstrated that derivatives with additional hydroxyl groups showed a marked increase in free radical scavenging activity compared to their methylated counterparts .
  • Anti-inflammatory Research : In vivo models indicated that compounds structurally related to 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one significantly reduced inflammation markers in induced arthritis models .
  • Anticancer Studies : Research on similar chromenone derivatives revealed their potential in inhibiting tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

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